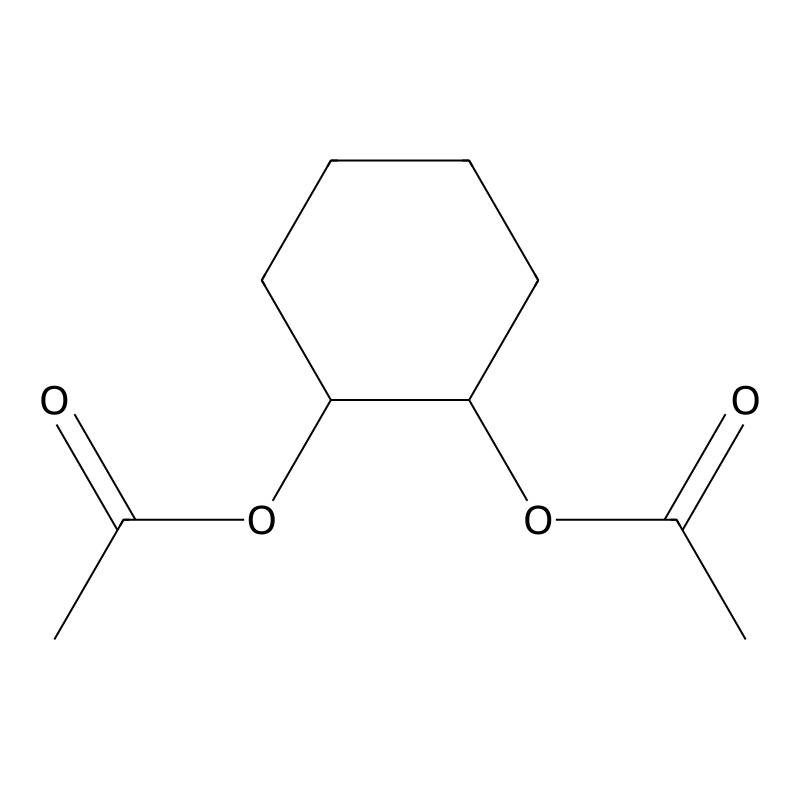

1,2-Cyclohexanediol diacetate, trans-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,2-Cyclohexanediol diacetate, trans- is an organic compound characterized by its molecular formula and a molecular weight of approximately . This compound features two acetoxy groups attached to a cyclohexane ring, specifically in a trans configuration, which influences its physical and chemical properties. The stereochemistry of this compound is critical as it affects its reactivity and interactions in both chemical and biological systems .

- Substitution Reactions: The acetoxy groups can be replaced by various nucleophiles, resulting in different products depending on the nucleophile used.

- Hydrolysis: The diacetate can be hydrolyzed under acidic or basic conditions to yield 1,2-cyclohexanediol and acetic acid.

- Oxidation and Reduction: Although less common, the compound can undergo oxidation or reduction reactions under specific conditions, leading to various products .

Common Reagents and Conditions- Nucleophilic Substitution: Sodium acetate or potassium hydroxide can facilitate substitution reactions.

- Hydrolysis: Acidic or basic environments are typically employed for hydrolysis.

- Oxidation/Reduction: Potassium permanganate serves as an oxidizing agent, while lithium aluminum hydride is a common reducing agent .

The synthesis of 1,2-cyclohexanediol diacetate, trans- typically involves the acetylation of trans-1,2-cyclohexanediol using acetic anhydride as the acetylating agent. A catalyst such as pyridine or sulfuric acid is often employed to facilitate the reaction. The reaction conditions are carefully controlled to optimize yield and purity. In industrial settings, larger reactors are used along with precise control over temperature and pressure to scale up production efficiently .

1,2-Cyclohexanediol diacetate, trans- has various applications:

- Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and fine chemicals.

- Chemical Research: The compound is utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.

- Industrial Use: It acts as a precursor for other chemical compounds in the production of specialty chemicals .

Interaction studies involving 1,2-cyclohexanediol diacetate, trans- primarily focus on its reactivity with nucleophiles and electrophiles. The stereochemistry of the compound plays a significant role in determining its interaction outcomes. For example, studies have shown that different stereoisomers can lead to distinct reaction products when subjected to similar reaction conditions .

Several compounds share structural similarities with 1,2-cyclohexanediol diacetate, trans-. Here are some notable examples:

| Compound Name | Description | Uniqueness |

|---|---|---|

| cis-1,2-Cyclohexanediol diacetate | Isomer with acetoxy groups in a cis configuration | Different spatial arrangement affects reactivity and properties |

| trans-1,2-Cyclohexanediol | Parent diol without acetoxy groups | Serves as a precursor for esterification reactions |

| cis-1,2-Cyclohexanediol | Another isomer of the parent diol | Exhibits different physical properties compared to its trans counterpart |

The uniqueness of 1,2-cyclohexanediol diacetate, trans- lies in its specific stereochemistry and functionalization with two acetoxy groups. This configuration enhances its versatility as an intermediate in organic synthesis while influencing its reactivity profile compared to other similar compounds .